4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
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Overview
Description
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves the reaction of benzopyranone with acetic anhydride. The reaction typically proceeds through a series of steps including hydrogenation, carbonylation, and hydroxylation . Another method involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of green chemistry principles, such as employing green solvents and catalysts, is becoming increasingly common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the manufacture of various chemical products, including perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methylcoumarin: Similar in structure but differs in its biological activity and applications.
7-hydroxy-4-methylcoumarin: Known for its use in fluorescent dyes and as a precursor in organic synthesis.
Uniqueness
4-methyl-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-1,3-dihydroisochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13)7-14-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGRYNDQOROBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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